1,3,5-Trimethylpiperazine
Overview
Description
1,3,5-Trimethylpiperazine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1,3,5-Trimethylpiperazine is a derivative of piperazine, a class of compounds that have been found to exhibit a wide range of biological and pharmaceutical activities It’s worth noting that piperazine derivatives have been used in the synthesis of compounds with anti-potato virus y (pvy) activity .
Mode of Action
In the case of its derivative compounds, molecular docking demonstrated that these compounds can form hydrogen bonds with glutamic acid at position 150 (glu 150) of pvy cp . This interaction provides a partial theoretical basis for the antiviral activity of these target compounds .
Biochemical Pathways
It’s worth noting that the compound’s derivatives have shown potent anti-pvy activity . PVY is an RNA virus that can swiftly replicate and proliferate in plants, causing significant agricultural losses . Therefore, the inhibition of PVY could be a potential biochemical pathway affected by this compound.
Pharmacokinetics
A related compound, a nitrone derivative of tetramethylpyrazine (tmp), has been studied for its pharmacokinetic characteristics . This compound showed a longer elimination half-life and a higher area under the concentration-time curve compared to TMP after the same dosage of intravenous administration . These findings may provide some insights into the potential ADME properties of this compound.
Result of Action
Derivatives of 1,3,5-triazine, which contain piperazine structures, have shown potent anti-pvy activity . This suggests that this compound and its derivatives could potentially inhibit the replication and proliferation of PVY in plants .
Action Environment
It’s worth noting that the production of a related compound, 2,3,5-trimethylpyrazine, was significantly affected by temperature, bottle capacity, and water addition during the fermentation process . These factors could potentially influence the action and efficacy of this compound as well.
Biochemical Analysis
Biochemical Properties
It is known that piperazine structures, which include 1,3,5-Trimethylpiperazine, have been used in the synthesis of 1,3,5-triazine derivatives . These derivatives have shown potent anti-potato virus Y (PVY) activity .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that piperazine structures can have significant effects on cells. For example, 1,3,5-triazine derivatives containing piperazine structures have demonstrated anti-PVY activity .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known that piperazine structures can interact with biomolecules. For example, 1,3,5-triazine derivatives containing piperazine structures have shown the ability to form hydrogen bonds with glutamic acid at position 150 (GLU 150) of PVY CP .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that piperazine structures can have significant effects over time. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that piperazine structures can have significant effects in animal models. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that piperazine structures can be involved in significant metabolic pathways. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that piperazine structures can have significant effects on transport and distribution. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that piperazine structures can have significant effects on subcellular localization. For example, 1,3,5-triazine derivatives containing piperazine structures have shown potent anti-PVY activity .
Properties
IUPAC Name |
1,3,5-trimethylpiperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPZHEDSMNQBPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4406-09-1 | |
Record name | 1,3,5-trimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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